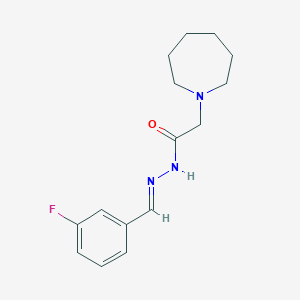

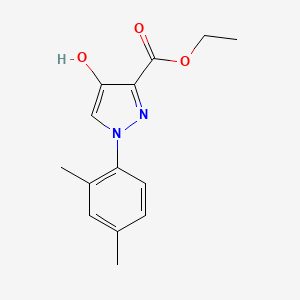

![molecular formula C18H23N3O2S B5512050 2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Pharmacological Research: Anticonvulsant Properties

The thiazole ring, a core structure in this compound, has been associated with significant anticonvulsant properties. Analogues containing the thiazole ring have shown protection in seizure models, indicating the potential of this compound in the development of new antiepileptic drugs .

Drug Development: Aromaticity and Reactivity

Due to the aromatic nature of the thiazole ring, it offers many reactive positions for donor-acceptor and nucleophilic reactions. This reactivity can be harnessed in drug development, where the compound could be used as a building block for creating new molecules with desired pharmacological effects .

Biological Systems: Enzyme and Receptor Interaction

Compounds with a thiazole ring can interact unpredictably within physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating/blocking receptors. This makes them valuable for research into the modulation of biological systems .

Chemical Synthesis: Versatile Moiety

The thiazole moiety is a versatile standalone entity that contributes to the synthesis of various drugs and biologically active agents. Its inclusion in the compound suggests a wide range of synthetic applications, from small molecule drugs to complex organic compounds .

Antifungal Research: Agricultural Applications

Thiazole derivatives have demonstrated in vitro antifungal activities against various plant pathogens. This suggests that the compound could be explored for its potential use in developing new antifungal agents for agriculture, providing an alternative to traditional fungicides .

Neurological Disorders: Therapeutic Potential

The structural complexity of the compound, including the thiazole and piperidine moieties, indicates potential therapeutic applications in the treatment of neurological disorders. Research into similar structures has shown promise in this field, and further exploration could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth or cytotoxicity.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound induces a range of molecular and cellular effects. These could include antioxidant effects, analgesic effects, anti-inflammatory effects, antimicrobial effects, antifungal effects, antiviral effects, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects.

Direcciones Futuras

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these areas further.

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14-17(24-13-20-14)7-8-18(22)21-10-4-6-16(11-21)23-12-15-5-2-3-9-19-15/h2-3,5,9,13,16H,4,6-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSMMIBKJQFLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCCC(C2)OCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({1-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)